An In-depth Technical Guide to 4-(Methylthio)phenylacetic Acid
An In-depth Technical Guide to 4-(Methylthio)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Methylthio)phenylacetic acid, a key chemical intermediate in pharmaceutical synthesis. This document details its chemical identity, physicochemical properties, synthesis methodologies, and significant applications, with a focus on its role in the development of non-steroidal anti-inflammatory drugs (NSAIDs).
Chemical Identity and Properties
4-(Methylthio)phenylacetic acid is a carboxylic acid and thioether derivative of phenylacetic acid. Its unique structure makes it a valuable building block in organic synthesis.
Table 1: Chemical Identifiers for 4-(Methylthio)phenylacetic acid
| Identifier | Value |
| CAS Number | 16188-55-9[1][2][3][4] |
| Molecular Formula | C₉H₁₀O₂S[1][2] |
| Molecular Weight | 182.24 g/mol [1][2] |
| IUPAC Name | 2-(4-methylsulfanylphenyl)acetic acid |
| InChI | 1S/C9H10O2S/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)[1][2] |
| InChIKey | AHMLFHMRRBJCRM-UHFFFAOYSA-N[1][2] |
| SMILES | CSc1ccc(CC(O)=O)cc1[1][5] |
| Synonyms | 4-(Methylthio)benzeneacetic acid, 2-(4-(methylthio)phenyl)acetic acid, (4-Methylsulfanylphenyl)acetic acid[1][2] |
Table 2: Physicochemical Properties of 4-(Methylthio)phenylacetic acid
| Property | Value |
| Appearance | White to pale cream or yellow to orange crystals or powder[1][2][3] |
| Melting Point | 97-98 °C (lit.)[1][2][4][5] |
| Boiling Point | 337.4 ± 25.0 °C (Predicted)[1][2][4] |
| Density | 1.23 ± 0.1 g/cm³ (Predicted)[1][2][4] |
| pKa | 4.34 ± 0.10 (Predicted)[1][2] |
| Storage Temperature | 2-8°C[1][2] |
Core Application in Drug Development
The primary and most significant application of 4-(Methylthio)phenylacetic acid is its role as a key intermediate in the synthesis of Etoricoxib .[1] Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a class of NSAIDs used for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis. The 4-(methylthio)phenylacetyl moiety derived from this acid forms a substantial part of the final drug's molecular structure.
Below is a diagram illustrating the logical relationship of 4-(Methylthio)phenylacetic acid in the synthesis pathway of Etoricoxib.
Experimental Protocols: Synthesis of 4-(Methylthio)phenylacetic acid
There are two primary methods reported for the synthesis of 4-(Methylthio)phenylacetic acid.
Method 1: From p-Halogenated Phenylacetic Acid
This modern approach avoids the use of reagents that produce environmentally harmful byproducts like hydrogen sulfide. It involves a catalytic reaction between a p-halogenated phenylacetic acid and sodium methyl mercaptide.
Materials:
-
4-bromophenylacetic acid
-
N,N-Dimethylformamide (DMF)
-
Sodium methanethiol (sodium methyl mercaptide)
-
Cuprous bromide (CuBr) or Copper powder
-
40% Sodium hydroxide (NaOH) solution
-
10% Sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
n-Hexane
Procedure:
-
Dissolve 10 g of 4-bromophenylacetic acid in 20 mL of DMF in a three-necked flask under a nitrogen atmosphere.[1][6]
-
Add 5.0 g of sodium methanethiol and 0.1 g of cuprous bromide to the flask.[1][6]
-
Heat the reaction mixture to 130°C with stirring and maintain the reaction under nitrogen protection for 4 hours.[1][6]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Add 5 mL of 40% NaOH solution and stir for 10 minutes.[1]
-
Extract the mixture twice with 25 mL of ethyl acetate.[1]
-
To the remaining aqueous layer, add 50 mL of ethyl acetate and adjust the pH to 2-4 with 10% dilute sulfuric acid.[1]
-
Separate the ethyl acetate layer and wash it with 10 mL of water.[1]
-
Concentrate the ethyl acetate solution to approximately 20 mL by distillation.[1]
-
Add 20 mL of n-hexane and heat to reflux until all solids dissolve.[1]
-
Slowly cool the solution to room temperature to allow for crystallization.[1]
-
Filter the resulting light yellow scaly crystals and dry to obtain 4-methylthiophenylacetic acid. The reported yield is approximately 76-79%.[1]
The following diagram outlines the workflow for this synthesis method.
Method 2: Traditional Willgerodt-Kindler Rearrangement
This traditional method involves the Willgerodt-Kindler rearrangement of 4-methylthioacetophenone.[1] It utilizes sublimed sulfur and morpholine to create a thioamide intermediate, which is then hydrolyzed to yield the final product.[1] While effective, this method can produce hydrogen sulfide, a toxic and environmentally hazardous byproduct.
Other Research Applications
Beyond its role in pharmaceutical synthesis, 4-(Methylthio)phenylacetic acid has been utilized in materials science research. Specifically, its TiO₂ photocatalytic one-electron oxidation has been studied using time-resolved diffuse reflectance spectroscopy.[1][5]
Safety and Handling
4-(Methylthio)phenylacetic acid is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used when handling this compound.
Table 3: GHS Hazard Information
| Hazard Class | Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1][4] |
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[1] This includes avoiding breathing dust, washing hands thoroughly after handling, using only in well-ventilated areas, wearing protective gear, and following specific first-aid measures in case of contact.[4]
This guide serves as a foundational resource for professionals engaged in research and development involving 4-(Methylthio)phenylacetic acid. For further details on specific applications or analytical data, consulting the primary literature is recommended.
References
- 1. 4-(Methylthio)phenylacetic acid | C9H10O2S | CID 4983912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(甲硫基)苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Methylthiophenylacetic acid | 16188-55-9 [chemicalbook.com]
- 4. 4-(Methylthio)phenylacetic acid, 97% | Fisher Scientific [fishersci.ca]
- 5. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 6. Antibacterial Activity and Mechanism of Madecassic Acid against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
